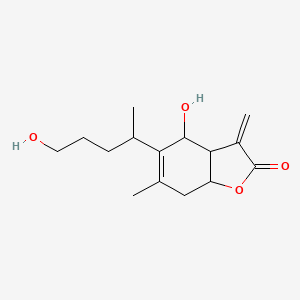
Acid Brown 440
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acid Brown 440 is a synthetic dye primarily used in the textile industry for dyeing fabrics such as cotton, silk, and nylon. It is known for producing a dark brown to red-brown color. The compound is also utilized in the dyeing of paints, inks, and plastic products .
Méthodes De Préparation
Acid Brown 440 is synthesized through a multi-step chemical process. The primary synthetic route involves the reaction of p-dinitroaniline with guanidine or allylamine. This is followed by further reactions to produce the final dye compound . The industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure high yield and purity of the dye.
Analyse Des Réactions Chimiques
Acid Brown 440 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: this compound can be reduced using reducing agents, resulting in the breakdown of the dye structure.
Substitution: The dye can undergo substitution reactions where functional groups in the molecule are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium dithionite. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Acid Brown 440 has several scientific research applications:
Chemistry: It is used as a model compound in studies involving dye degradation and environmental impact assessments.
Biology: The dye is employed in biological staining techniques to visualize cellular components.
Medicine: Research is ongoing to explore the potential use of this compound in medical diagnostics and treatments.
Industry: Beyond textiles, the dye is used in the production of colored plastics, inks, and paints
Mécanisme D'action
The mechanism of action of Acid Brown 440 involves its interaction with the molecular targets in the substrate it is applied to. The dye molecules form strong bonds with the fibers of the textile, ensuring a durable and colorfast connection. This interaction is facilitated by the sulfonic acid groups in the dye, which carry a negative charge and form strong bonds with the positively charged sites on protein fibers .
Comparaison Avec Des Composés Similaires
Acid Brown 440 can be compared with other similar compounds such as Acid Brown 14 and Acid Brown 354. These dyes share similar applications and chemical properties but differ in their molecular structures and specific uses. For instance, Acid Brown 14 is also used in textile dyeing but has a different shade and chemical composition. Acid Brown 354 is used in wastewater treatment studies due to its unique adsorption properties .
Conclusion
This compound is a versatile dye with a wide range of applications in various industries Its unique chemical properties and interactions make it an important compound for scientific research and industrial use
Propriétés
Formule moléculaire |
C34H21N8Na3O14S3 |
|---|---|
Poids moléculaire |
930.7 g/mol |
Nom IUPAC |
trisodium;4-[[3-[(4-anilino-3-sulfonatophenyl)diazenyl]-2,6-dihydroxy-5-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H24N8O14S3.3Na/c43-29-16-24(58(51,52)53)13-18-12-23(57(48,49)50)15-26(31(18)29)38-41-32-33(44)27(39-36-20-6-9-22(10-7-20)42(46)47)17-28(34(32)45)40-37-21-8-11-25(30(14-21)59(54,55)56)35-19-4-2-1-3-5-19;;;/h1-17,35,43-45H,(H,48,49,50)(H,51,52,53)(H,54,55,56);;;/q;3*+1/p-3 |
Clé InChI |
JHBDBLPKFHKYRW-UHFFFAOYSA-K |
SMILES canonique |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)N=NC3=C(C(=C(C(=C3)N=NC4=CC=C(C=C4)[N+](=O)[O-])O)N=NC5=C6C(=CC(=C5)S(=O)(=O)[O-])C=C(C=C6O)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate](/img/structure/B13401737.png)

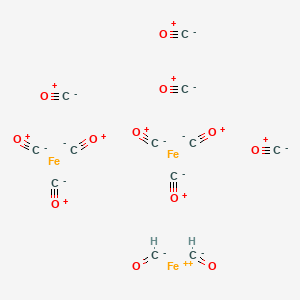
![1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-thiophen-3-ylpropan-2-yl]urea](/img/structure/B13401751.png)
![1,5-Dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B13401752.png)
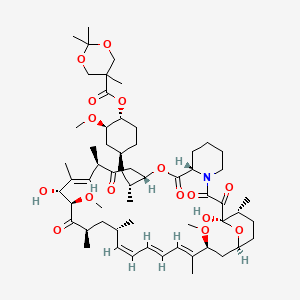
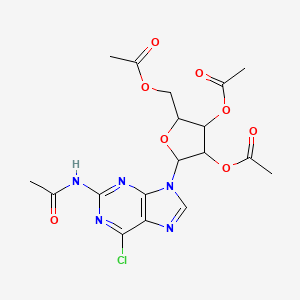
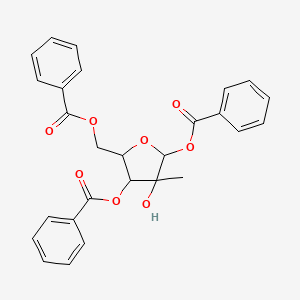
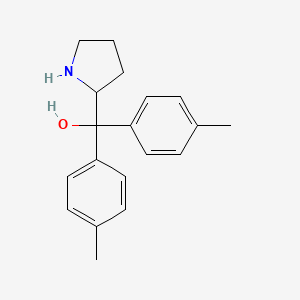
![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13401776.png)
![5-[(2,2-Dimethylhydrazinyl)methylideneamino]-2-oxopentanoic acid](/img/structure/B13401778.png)
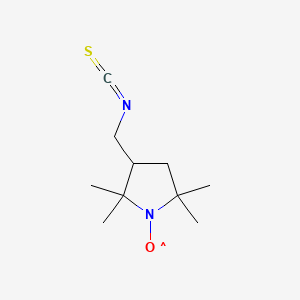
![2-methyl-6-(4,4,10,13,14-pentamethyl-3,7-dioxo-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-2-enal](/img/structure/B13401795.png)
